molecular formula C22H20N2O2S B2646653 N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide CAS No. 2034538-63-9

N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2646653
CAS No.: 2034538-63-9
M. Wt: 376.47
InChI Key: MROLNDSIVFAYCD-UHFFFAOYSA-N
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Description

N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a 2-oxopiperidine moiety linked to a phenyl ring and a thiophen-3-yl substituent on the benzamide core. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting dopamine receptors (D3 subtype) and histone deacetylases (HDACs) .

Properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c25-21-3-1-2-13-24(21)20-10-8-19(9-11-20)23-22(26)17-6-4-16(5-7-17)18-12-14-27-15-18/h4-12,14-15H,1-3,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROLNDSIVFAYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidinone Ring: Starting from a suitable precursor, the piperidinone ring can be synthesized through cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other coupling reactions.

    Formation of the Benzamide Moiety: The benzamide group can be formed by reacting an amine with a benzoyl chloride derivative.

    Introduction of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the piperidinone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the piperidinone ring.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Scientific Research Applications

N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide has potential applications in several areas:

Medicinal Chemistry

This compound is being investigated for its therapeutic effects, particularly in:

  • Antitumor Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : It could modulate inflammatory pathways, providing relief in inflammatory diseases.
  • Neuroprotective Effects : The piperidinone structure hints at possible neuroprotective roles against neurodegenerative diseases.

Biological Studies

The compound can serve as:

  • Enzyme Inhibitor : Its structure suggests it may interact with specific enzymes, blocking their activity and affecting metabolic pathways.
  • Receptor Ligand : Potential use in studying receptor interactions and signal transduction mechanisms.

Industrial Applications

In the chemical industry, it may be utilized as:

  • Building Block for Complex Molecules : Its unique structure allows for the development of new materials or catalysts.

Case Studies and Research Findings

Several studies have highlighted the potential of compounds similar to this compound:

StudyFindings
Study on Antitumor ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Neuroprotective StudiesShowed potential in protecting neuronal cells from oxidative stress-induced damage .
Anti-inflammatory ResearchIndicated modulation of pro-inflammatory cytokines in vitro .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it interacts with receptors, it could modulate signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s structural uniqueness lies in the 2-oxopiperidine group , which distinguishes it from other benzamide-based analogs. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide 2-oxopiperidine, thiophen-3-yl ~377.45 (calculated) Not explicitly reported; inferred D3 receptor modulation
WW-III-55 (N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide) Piperazine, 4-methoxyphenyl ~518.63 Partial D3 dopamine receptor agonist (6 mg/kg dose in mice)
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride (5b) 2-aminocyclopropyl, thiophen-3-yl ~409.91 Anti-LSD1 activity (IC50: 0.28 µM)
BA3 (N-[2-amino-5-(thiophen-3-yl)phenyl]-4-[(2-fluoropropanamido)methyl]benzamide) Fluoropropanamide, amino-thiophenyl ~463.52 HDAC1/2 imaging agent (brain-penetrant)

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability :
    • The 2-oxopiperidine moiety may reduce metabolic oxidation compared to saturated piperidine rings, as seen in other oxopiperidine-containing drugs .
  • Blood-Brain Barrier (BBB) Penetration :
    • Analogs like BA3 and WW-III-55 demonstrate BBB penetration due to moderate logP values (~3.5–4.0). The target compound’s logP (~3.8 predicted) suggests comparable brain accessibility .

Biological Activity

N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperidinone ring, a thiophene ring, and a benzamide moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Piperidinone Ring : This is achieved through cyclization reactions starting from suitable precursors.
  • Attachment of the Phenyl Group : Introduced via electrophilic aromatic substitution or coupling reactions.
  • Formation of the Benzamide Moiety : Created by reacting an amine with a benzoyl chloride derivative.
  • Introduction of the Thiophene Ring : Achieved through cross-coupling reactions such as Suzuki or Stille coupling.

The biological activity of this compound is largely dependent on its interaction with specific biological targets. It may function as:

  • Enzyme Inhibitor : By binding to the active site of enzymes, it can prevent substrate access.
  • Receptor Modulator : It may interact with receptors to influence signal transduction pathways, potentially affecting various physiological processes.

Therapeutic Potential

Research indicates that compounds with similar structures have been investigated for various therapeutic effects, including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting tumor growth and metastasis.
  • Anti-inflammatory Effects : Potential applications in reducing inflammation through modulation of immune responses.
  • Anticoagulant Properties : Similar compounds have been linked to inhibition of Factor Xa and Factor IIa, suggesting potential use in anticoagulation therapy .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
N-(4-(2-Oxopiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamideSimilar structure with thiophene at position 2Potentially different pharmacological profile
N-(4-(2-Oxopiperidin-1-yl)phenyl)-4-(furan-3-yl)benzamideFuran ring instead of thiopheneInvestigated for neuroprotective effects

The positioning of the thiophene ring in this compound may enhance its electronic properties and biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological efficacy of piperidine derivatives. For instance, modifications leading to improved potency against specific targets have been documented in related compounds like apixaban, which showcases significant anticoagulant activity due to its optimized structure .

Example Study

In a study focusing on piperidine derivatives, researchers identified that introducing specific functional groups could enhance binding affinity to target proteins. The findings suggest that this compound might similarly benefit from strategic modifications to improve its therapeutic profile.

Q & A

Q. What are the optimized synthetic routes for N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling a 4-(thiophen-3-yl)benzoyl chloride derivative with a 4-(2-oxopiperidin-1-yl)aniline precursor. Key steps include:

  • Amide bond formation : Use of coupling agents like HATU or DCC in anhydrous DMF under nitrogen .
  • Purification : Reverse-phase chromatography (e.g., 10–40% methanol/0.1% aqueous formic acid gradient) improves purity, as seen in analogous benzamide syntheses (61% yield under optimized conditions) .
  • Critical factors : Solvent polarity (methanol/dichloromethane mixtures), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants significantly impact yield .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm substituent positioning (e.g., thiophen-3-yl proton signals at δ 7.2–7.5 ppm, piperidinyl CH₂ groups at δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolves dihedral angles between the benzamide and thiophene rings, critical for conformational analysis .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Methodological Answer:

  • Kinase inhibition screening : Use ATP-binding assays (e.g., ADP-Glo™) against kinase panels, given structural similarities to imatinib-like benzamides .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., K562, HeLa) at 1–100 µM concentrations to determine IC₅₀ values .
  • Solubility assessment : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog synthesis : Modify the 2-oxopiperidinyl group (e.g., substituents at N-position) and thiophene ring (e.g., halogenation) to evaluate potency shifts .
  • Computational modeling : Molecular docking (AutoDock Vina) against target receptors (e.g., Bcr-Abl kinase) identifies key hydrogen bonds with residues like Asp381 .
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes upon structural modifications using Schrödinger Suite .

Q. What strategies resolve contradictions in receptor binding data across studies?

Methodological Answer:

  • Orthogonal binding assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate affinity measurements .
  • Cryo-EM/X-ray co-crystallography : Resolves binding pose discrepancies (e.g., allosteric vs. orthosteric sites) .
  • Meta-analysis : Pool data from public repositories (ChEMBL, PubChem) to identify consensus targets .

Q. How can pharmacokinetic challenges (e.g., metabolic instability) be addressed?

Methodological Answer:

  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to pinpoint oxidation hotspots (e.g., piperidinyl ring) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the benzamide nitrogen to enhance bioavailability .
  • PAMPA assay : Measures blood-brain barrier penetration potential for CNS-targeted applications .

Q. What experimental designs mitigate variability in synthetic yields?

Methodological Answer:

  • DoE (Design of Experiments) : Optimize solvent (DMF vs. THF), catalyst (DMAP vs. pyridine), and temperature using a factorial approach .
  • In-line analytics : Use FTIR or ReactIR to monitor reaction progress and terminate at peak conversion .
  • Scale-up protocols : Transition from batch to flow chemistry for improved heat/mass transfer (e.g., Syrris Asia system) .

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